molecular formula C10H14N2 B11919204 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine

8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine

Cat. No.: B11919204
M. Wt: 162.23 g/mol
InChI Key: BTWLMPRGKZLLHS-UHFFFAOYSA-N
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Description

8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is a chemical compound belonging to the class of tetrahydroquinolines. It is characterized by its molecular formula C10H14N2 and a molecular weight of 162.23 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of phenylethylamine with aldehydes in the presence of acidic catalysts, such as hydrochloric acid, at elevated temperatures

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different tetrahydroquinoline compounds.

Scientific Research Applications

8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, modulating the activity of receptors and enzymes involved in neurotransmission. The compound’s ability to cross the blood-brain barrier makes it a potential candidate for treating central nervous system disorders .

Comparison with Similar Compounds

  • 1-Methyl-1,2,3,4-tetrahydroquinolin-8-amine
  • 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline

Comparison: 8-Methyl-1,2,3,4-tetrahydroquinolin-3-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

8-methyl-1,2,3,4-tetrahydroquinolin-3-amine

InChI

InChI=1S/C10H14N2/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-4,9,12H,5-6,11H2,1H3

InChI Key

BTWLMPRGKZLLHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CC(CN2)N

Origin of Product

United States

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